![molecular formula C14H16N2S B2465853 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 4602-36-2](/img/structure/B2465853.png)
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound . It has a molecular formula of C14H16N2S and a molecular weight of 244.36 .
Molecular Structure Analysis
The InChI code for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is 1S/C14H15ClN2S/c15-11-6-4-10 (5-7-11)12-13 (18)17-14 (16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,17,18) .Scientific Research Applications
Anti-Inflammatory Activity
Spiro compounds, including 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have been shown to exhibit significant anti-inflammatory activity . They have been found to inhibit both COX-1 and COX-2 enzymes, with a selectivity index higher than celecoxib, a commonly used anti-inflammatory drug .
Antioxidant Properties
These compounds have also been evaluated for their antioxidant properties . The structure-activity relationship study (SAR) suggests that further optimization of these compounds could lead to superior antioxidant lead compounds in the future .
Anticonvulsant Potential
Some 1,4-diazaspiro[4.5]decane derivatives have been subjected to preliminary anticonvulsant evaluation . While specific data for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not available, it’s possible that it may also have anticonvulsant properties.
Antibacterial and Antifungal Agents
Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a class of compounds similar to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have been synthesized and evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms . It’s plausible that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione might also have similar properties.
Heterocyclic Building Block
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a compound structurally similar to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, is used as a heterocyclic building block . This suggests that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione could also serve as a building block in the synthesis of complex organic molecules.
Voltammetric Reduction
The voltammetric reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals has been reported . Given the structural similarity, it’s possible that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione might also undergo similar electrochemical reactions.
properties
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNMCEHDUIVPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
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